3-(Carboxymethyl)-5,7-dimethyladamantane-1-carboxylic acid
Overview
Description
3-(Carboxymethyl)-5,7-dimethyladamantane-1-carboxylic acid is a derivative of adamantane, a hydrocarbon with a unique cage-like structure. This compound features two carboxylic acid groups and two methyl groups attached to the adamantane core. The presence of these functional groups imparts unique chemical properties to the molecule, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Carboxymethyl)-5,7-dimethyladamantane-1-carboxylic acid typically involves the functionalization of adamantane. One common method is the carboxylation of 5,7-dimethyladamantane using a carboxylating agent such as carbon dioxide in the presence of a strong base like sodium hydride. The reaction is carried out under high pressure and elevated temperatures to facilitate the incorporation of carboxyl groups.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from commercially available adamantane. The initial step involves selective methylation to introduce the methyl groups at the 5 and 7 positions. This is followed by carboxylation to introduce the carboxylic acid groups. The process requires careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Carboxymethyl)-5,7-dimethyladamantane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the carboxylic acid groups can yield alcohols.
Substitution: The hydrogen atoms on the methyl groups can be substituted with other functional groups through halogenation or other substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Introduction of halogenated or other substituted derivatives.
Scientific Research Applications
3-(Carboxymethyl)-5,7-dimethyladamantane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Carboxymethyl)-5,7-dimethyladamantane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The unique structure of the adamantane core allows the compound to fit into specific binding sites, affecting the function of the target molecules. Pathways involved may include inhibition of viral replication or disruption of cancer cell metabolism.
Comparison with Similar Compounds
Similar Compounds
- Adamantane-1-carboxylic acid
- 5,7-Dimethyladamantane
- 1,3-Dicarboxyadamantane
Uniqueness
3-(Carboxymethyl)-5,7-dimethyladamantane-1-carboxylic acid is unique due to the presence of both carboxylic acid and methyl groups on the adamantane core. This combination of functional groups imparts distinct chemical properties, making it more versatile in chemical reactions and potentially more effective in biological applications compared to its analogs.
Properties
IUPAC Name |
3-(carboxymethyl)-5,7-dimethyladamantane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c1-12-4-13(2)6-14(5-12,3-10(16)17)9-15(7-12,8-13)11(18)19/h3-9H2,1-2H3,(H,16,17)(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKJQIHCFXVXMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)C(=O)O)CC(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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